4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is part of research into novel 1,2,4-triazole derivatives, which includes the synthesis and evaluation of their antimicrobial properties. For instance, Bektaş et al. (2007) detail the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial activities, where some compounds exhibited good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
Further research has been conducted into the anticancer properties of related derivatives. Yakantham et al. (2019) synthesized new derivatives and tested them for anticancer activity against human cancer cell lines, demonstrating good to moderate activity on all cell lines tested (Yakantham et al., 2019).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of 1,2,4-oxadiazoles, including the formation of 1,2,4-triazoles through photoinduced molecular rearrangements, highlight the compound's potential in synthetic chemistry applications. Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles leading to various heterocyclic structures (Buscemi et al., 1996).
Design and Synthesis for Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities. Liu et al. (2022) reported that some compounds showed promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control (Liu et al., 2022).
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-10-3-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-4-6-12(19)7-5-11/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTQZRCSQDVBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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